Zirconium nitride
Description
Properties
CAS No. |
119173-61-4 |
|---|---|
Molecular Formula |
C26H35FO6 |
Origin of Product |
United States |
Scientific Research Applications
Energy Applications
Fuel Cells
Zirconium nitride has emerged as a promising catalyst for oxygen reduction reactions in anion exchange membrane fuel cells (AEMFCs). Recent research indicates that ZrN can outperform platinum, traditionally used in fuel cells, particularly in alkaline environments. The unique surface characteristics of ZrN contribute to its high efficiency in catalyzing these reactions, making it a cost-effective alternative for clean energy production .
Nitrogen Reduction
this compound is also being investigated for its role in nitrogen reduction reactions aimed at ammonia synthesis. Researchers have reported that low-valent zirconium nitrides stabilized within titanium nitride can serve as effective electrocatalysts for this process, which is crucial for sustainable fertilizer production .
Biomedical Applications
Biocompatibility and Antibacterial Properties
this compound exhibits promising biocompatibility, making it suitable for biomedical applications such as implant coatings. Studies have shown that ZrN surfaces do not induce hemolytic activity and possess antibacterial properties against various strains, suggesting their potential use in medical implants to prevent infections .
Multilayer Coatings
Recent comparative studies have evaluated this compound multilayer coatings prepared through different deposition techniques. These coatings demonstrate superior tribological performance and oxidation resistance, which are essential for enhancing the longevity and functionality of biomedical devices such as prosthetics .
Coatings and Surface Treatments
Hard Coatings
this compound is widely used as a hard coating material due to its high hardness, thermal stability, and corrosion resistance. It is commonly applied in cutting tools and wear-resistant components, significantly extending their operational life .
Smart Coatings
Innovative applications of ZrN include multifunctional smart coatings that can respond to environmental stimuli. These coatings are being developed for use in advanced medical devices and aerospace applications, where they can provide both protective and functional properties .
Comprehensive Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Energy | Fuel Cells | High catalytic activity surpassing platinum |
| Energy | Nitrogen Reduction | Effective electrocatalyst for ammonia synthesis |
| Biomedical | Implant Coatings | Biocompatibility and antibacterial properties |
| Coatings | Hard Coatings | High hardness and corrosion resistance |
| Advanced Coatings | Smart Coatings | Multifunctionality responsive to stimuli |
Case Studies
-
Oxygen Reduction Reaction in Fuel Cells
A study published by Tohoku University demonstrated that this compound significantly enhances the performance of AEMFCs by providing a more efficient catalytic surface compared to traditional platinum catalysts. The research utilized surface state analysis and electric field simulations to understand the underlying mechanisms of ZrN's superior performance . -
Biomedical Coating Techniques
A comparative study analyzed the properties of this compound coatings produced by pulsed magnetron sputtering versus cathodic arc deposition. The findings indicated that sputtered ZrN had a finer grain structure and better oxidation resistance, making it more suitable for clinical applications .
Chemical Reactions Analysis
Key Parameters:
| C/Zr Molar Ratio | Temperature (°C) | Dominant Phase(s) |
|---|---|---|
| 0 | 1400 | Zr₇O₁₁N₂, m-ZrO₂ |
| 1–2.5 | 1400 | Zr(N,C,O) |
| ≥3 | 1400 | Zr₇O₁₁N₂ reemerges |
-
Intermediate Phase : Zr₇O₁₁N₂ forms initially, with oxygen gradually replaced by nitrogen as carbon extracts oxygen .
-
Carbon Role : Carbon black lowers the required reaction temperature from >2000°C (without carbon) to 1400°C .
Reactions with Acids and Oxidizing Agents
ZrN reacts with concentrated acids under specific conditions:
| Acid | Conditions | Reaction Products |
|---|---|---|
| H₂SO₄ (hot, conc.) | Prolonged heating | Zr(SO₄)₂, NH₄⁺, and NO₃⁻ |
| HNO₃ (conc.) | Boiling | ZrO(NO₃)₂ and NH₄NO₃ |
-
Mechanism : Acid attacks the nitride lattice, releasing ammonium ions and forming zirconium salts .
-
Stability : ZrN resists cold mineral acids but degrades in hydrofluoric acid (HF) due to fluoride complex formation .
High-Pressure and High-Temperature Behavior
Under high-pressure conditions (6–8 GPa), cubic Zr₃N₄ forms via:
Halogenation Reactions
ZrN reacts with halogens at elevated temperatures to form zirconium(IV) halides:
Hydrolysis and Environmental Reactivity
ZrN demonstrates limited reactivity with water under ambient conditions but hydrolyzes in acidic media:
Comparison with Similar Compounds
Mechanical Properties
Electrical and Thermal Properties
Application-Specific Performance
- Biomedical Coatings : ZrN reduces bacterial biofilm formation by 60% compared to uncoated titanium, outperforming CrN and TiN in biocompatibility .
- Decorative Coatings : ZrN’s golden color is more oxidation-resistant than TiN’s bronze hue .
- Superhard Coatings : ZrN multilayer coatings via pulsed magnetron sputtering exhibit finer grains and enhanced wear resistance compared to TiN .
Preparation Methods
Reaction Mechanism and Intermediate Formation
The carbothermic nitridation process involves the reduction of zirconium hydroxide gel (Zr(OH)₄) in the presence of carbon black under a nitrogen atmosphere. This method proceeds through a two-stage mechanism: first, the formation of zirconium oxynitride (ZrON), followed by the extraction of oxygen atoms by carbon to yield stoichiometric ZrN. The reaction can be summarized as:
Key intermediates such as ZrON were identified via X-ray diffraction (XRD), confirming that oxygen substitution by nitrogen occurs at anion sites within the rock-salt crystal structure. The removal of oxygen is facilitated by carbon’s role as an oxygen getter, which ensures the final product’s phase purity.
Optimization of Synthesis Parameters
The crystallite size and phase composition of ZrN nanopowders are highly sensitive to reaction temperature, dwell time, and the molar ratio of carbon to zirconium (C/Zr).
At 1,500°C with a C/Zr ratio of 2.5, the resulting ZrN exhibits a lattice parameter of 4.577 Å and grain sizes below 30 nm, ideal for coating applications.
Solid-State Metathesis Using Calcium Nitride
Precursor Interactions and Intermediate Phases
Solid-state metathesis reactions between calcium nitride (Ca₃N₂) and zirconium tetrachloride (ZrCl₄) produce calcium this compound (CaZrN₂) alongside volatile byproducts. The reaction pathway involves three distinct stages:
-
Low-Temperature Sublimation : ZrCl₄ sublimes at 331°C, reacting with Ca₃N₂ to form ZrCl₃ and CaCl₂.
-
Intermediate Formation : At 400°C, ZrCl₃ converts to this compound chloride (Zr₆NCl₁₅), accompanied by Ca₂NCl.
-
Final Nitridation : Above 600°C, Ca₂NCl reacts with residual ZrCl₄ to yield CaZrN₂, with nitrogen reincorporation critical for stoichiometry.
Lattice Parameter Evolution and Stoichiometry Control
In situ synchrotron X-ray diffraction (SXRD) revealed that the lattice parameter of the rocksalt CaZrN₂ phase expands from 4.57 Å to 4.67 Å as calcium integrates into the ZrN matrix. Excess Ca₃N₂ is required to compensate for nitrogen loss during intermediate stages, ensuring a final N/Zr ratio of 1.0.
| Reaction Stage | Temperature Range | Key Phase | Lattice Parameter (Å) |
|---|---|---|---|
| Initial | 200–400°C | ZrCl₃ | – |
| Intermediate | 400–600°C | Zr₆NCl₁₅ | – |
| Final | 600–800°C | CaZrN₂ | 4.67 |
Comparative Analysis of Preparation Methods
Scalability and Industrial Relevance
Carbothermic nitridation is preferable for large-scale nanopowder production due to its simpler setup and lower precursor costs. In contrast, solid-state metathesis offers precise control over stoichiometry, making it suitable for synthesizing ternary nitrides like CaZrN₂.
Defect Engineering and Radiation Resistance
Non-stoichiometric ZrN₁ₓ (x = 0.1–0.3) synthesized via carbothermic methods exhibits structural nitrogen vacancies, which enhance radiation tolerance by accommodating Frenkel defects. This property is critical for nuclear fuel applications where ZrN serves as an inert matrix for actinide transmutation .
Q & A
Basic Research Questions
Q. What are the key considerations for designing reproducible synthesis protocols for zirconium nitride (ZrN) in academic laboratories?
- Answer: Synthesis protocols must specify precursor purity (e.g., ZrCl₄ vs. metallic Zr), reaction atmosphere (N₂/Ar ratio), and temperature gradients. For example, gas-phase deposition methods require precise control of partial pressures to avoid oxygen contamination, which can alter stoichiometry . Characterization techniques like XRD and XPS should validate phase purity and nitrogen content, with experimental details (e.g., beam energy, scan rates) fully documented to enable replication .
Q. How can researchers optimize the measurement of nitrogen diffusion coefficients in ZrN using isotopic exchange experiments?
- Answer: Isotopic exchange experiments should use spherical or plate-shaped samples to compare diffusion mechanisms. For spherical samples, maintain a chamber volume-to-sample weight ratio that minimizes pressure fluctuations during gas exchange. Use mass spectrometry to track ¹⁴N/¹⁵N ratios, and apply the Cannan-Haul equations to calculate diffusion coefficients, ensuring iterative computational methods (e.g., Runge-Kutta) account for surface reaction kinetics .
Advanced Research Questions
Q. How should researchers resolve contradictions in nitrogen diffusion coefficients between spherical and plate-shaped ZrN samples?
- Answer: Discrepancies arise from vacancy concentration gradients and surface-area-to-volume ratios. Spherical samples exhibit lower diffusion coefficients despite higher vacancy densities, likely due to slower surface reaction kinetics. To resolve this, systematically vary sample geometry and gas pressure (e.g., S/N ratios) while monitoring isotopic depletion via probability plots. Cross-validate results using Arrhenius plots to isolate temperature-dependent effects .
Q. What statistical methods are recommended for analyzing uncertainties in ZrN diffusion data?
- Answer: Use 95% confidence intervals (LCL/UCL) and standard deviation (SnEV) to quantify measurement errors. For time-dependent diffusion data (e.g., Dt/a² vs. t plots), segment results into linear (initial) and curved (later) phases, applying least-squares regression to identify slope discontinuities. Probability plots of isotopic depletion rates can distinguish experimental noise from systemic errors .
Q. How can the PICOT framework be applied to structure ZrN research questions investigating high-temperature stability?
- Answer:
- Population: ZrN thin films or bulk samples synthesized at 800–1200°C.
- Intervention: Exposure to cyclic thermal loads (e.g., 100–1200°C, 100 cycles).
- Comparison: Baseline stability in inert atmospheres vs. oxidative environments.
- Outcome: Quantitative degradation metrics (e.g., mass loss, lattice parameter shifts via XRD).
- Time: 100-hour stress tests.
This framework ensures hypotheses address measurable outcomes while controlling variables like grain size and defect density .
Methodological Guidance
Q. What are best practices for reporting ZrN experimental data to ensure reproducibility?
- Answer: Include raw datasets (e.g., isotopic ratios, temperature/pressure logs) in supplementary materials. For diffusion studies, tabulate D(ch) values, pre-exponential factors (D₀), and activation energies (Q) with error margins. Use standardized units (e.g., cm²/sec for D) and reference IUPAC guidelines for terminology .
Q. How can researchers validate computational models of ZrN’s electronic structure against experimental data?
- Answer: Compare density functional theory (DFT) predictions of bandgap and density of states with UV-Vis spectroscopy and XPS valence-band spectra. Discrepancies >0.5 eV suggest model limitations (e.g., neglecting spin-orbit coupling). Calibrate models using experimental lattice parameters to improve accuracy .
Data Interpretation Challenges
Q. Why do Arrhenius plots of ZrN diffusion coefficients exhibit non-linear behavior at high temperatures (>1100°C)?
- Answer: Non-linearity may indicate phase transitions (e.g., Zr₃N₄ formation) or dominance of grain boundary diffusion. Conduct TEM/EDS post-experiment to detect secondary phases. Alternatively, apply the Hart-Mortlock equation to decouple bulk and grain-boundary contributions .
Q. How can conflicting reports on ZrN’s oxidation resistance be reconciled in literature reviews?
- Answer: Contradictions often stem from variations in stoichiometry (e.g., ZrN₀.₉ vs. ZrN₁.₁) and testing environments. Perform meta-analyses using inclusion criteria such as O₂ partial pressure and sample porosity. Highlight studies reporting activation energies for oxidation to identify consensus mechanisms .
Tables for Key Data
Table 1. Representative Diffusion Coefficients for ZrN (Spherical vs. Plate Samples)
| Temperature (°C) | D (cm²/sec), Spherical | D (cm²/sec), Plate | Source |
|---|---|---|---|
| 1000 | 2.97 × 10⁻¹⁰ | 3.12 × 10⁻⁸ | |
| 1101 | 4.50 × 10⁻¹⁰ | 5.01 × 10⁻⁸ |
Table 2. Common Pitfalls in ZrN Research and Mitigation Strategies
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Oxygen contamination | Use ultra-high-purity N₂ (>99.9995%) | |
| Overlooking surface kinetics | Pre-anneal samples to stabilize surface sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
